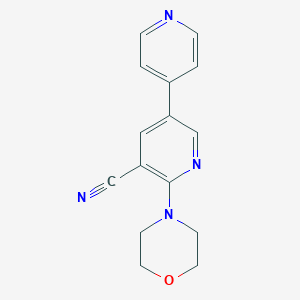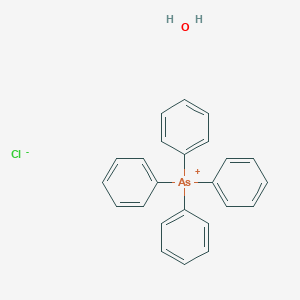
Tetraphenylarsonium chloride monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraphenylarsonium chloride monohydrate is a chemical compound studied for various chemical properties and reactions. It is often used in the synthesis of other complex chemical compounds.
Synthesis Analysis
Tetraphenylarsonium chloride monohydrate can be synthesized from the reaction of tetraphenylarsonium chloride and sodium azide in aqueous solution, as detailed by Crawford and Klaptke (1999) in their study on the preparation of tetraphenylarsonium azide (Crawford & Klaptke, 1999).
Molecular Structure Analysis
The molecular structure of tetraphenylarsonium chloride monohydrate has been investigated through various techniques. Harmon et al. (1990) analyzed the structure of tetraethylammonium chloride monohydrate, providing insights into similar hydrates (Harmon, Gabriele, & Harmon, 1990).
Chemical Reactions and Properties
Various chemical reactions involving tetraphenylarsonium chloride monohydrate have been documented. For instance, Fok et al. (1969) discussed the chloroform extraction and polymerization of tetraphenylarsonium chloride (Fok, Hugus, & Sandell, 1969).
Physical Properties Analysis
Research on the physical properties of tetraphenylarsonium chloride monohydrate, such as distribution measurements between aqueous sodium chloride solutions and chloroform, have been conducted by Fok et al. (1969), revealing insights into its ionization and partition constants (Fok, Hugus, & Sandell, 1969).
Chemical Properties Analysis
Magee and Khattak (1964) explored the formation of teraphenylarsonium palladothiocyanate from the reaction of tetraphenylarsonium chloride with palladium in the presence of thiocyanate (Magee & Khattak, 1964).
作用機序
Target of Action
Tetraphenylarsonium chloride monohydrate is an organoarsenic compound . It is primarily used as a cation exchange reagent . It is also used to prepare arsonium amide, oxime, and carbohydrate derivatives . .
Mode of Action
The compound is known to interact with its targets through cation exchange This process involves the exchange of cations (positively charged ions) between the compound and its target
Biochemical Pathways
It is known that the compound can be used to solubilize polyatomic anions in organic media . This suggests that it may interact with biochemical pathways involving these anions.
Result of Action
Given its use as a cation exchange reagent , it may influence the ionic balance within cells or biochemical systems.
Safety and Hazards
Tetraphenylarsonium chloride monohydrate is classified as Acute Tox. 3 Inhalation - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . It is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
特性
IUPAC Name |
tetraphenylarsanium;chloride;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20As.ClH.H2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;;/h1-20H;1H;1H2/q+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDWSDTZKCSLRK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22AsClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369101 |
Source


|
| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraphenylarsonium chloride monohydrate | |
CAS RN |
6024-92-6, 104170-16-3 |
Source


|
| Record name | Arsonium, tetraphenyl-, chloride, hydrate (1:1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsonium, tetraphenyl-,chloride, hydrate (1:1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why was Tetraphenylarsonium chloride monohydrate used in the synthesis of Tetraphenylarsonium azide?
A1: The research aimed to synthesize Tetraphenylarsonium azide and explore the possibility of creating Tetraphenylarsonium azidodithiocarbonate. Tetraphenylarsonium chloride monohydrate likely served as a convenient source of the Tetraphenylarsonium cation ([Ph4As]+) []. By reacting it with sodium azide, the researchers could replace the chloride anion with the desired azide anion, forming Tetraphenylarsonium azide.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


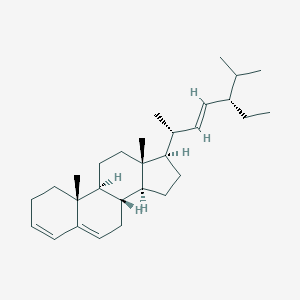
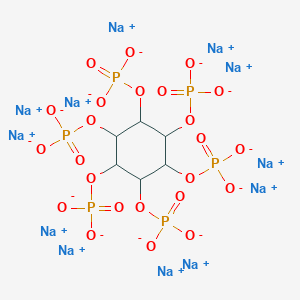
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
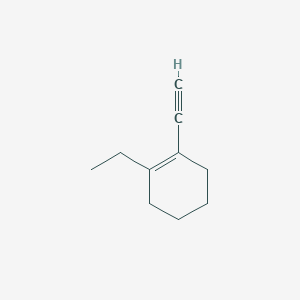
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)

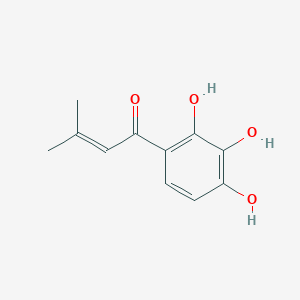
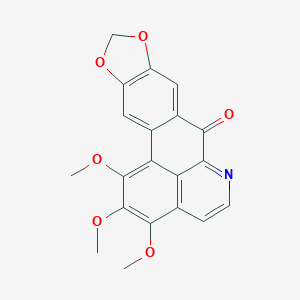


![1-[(1S)-Cyclohex-3-en-1-yl]ethanone](/img/structure/B33965.png)
![2,5-Furandione, dihydro-3-[3-(triethoxysilyl)propyl]-](/img/structure/B33966.png)
